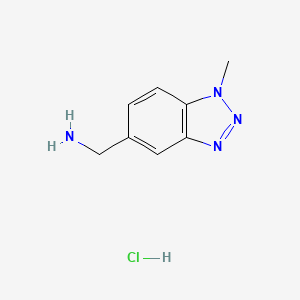

3-methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methyl-1-(pyridin-2-yl)butan-1-amine, also known by its CAS Number 825647-69-6, is a chemical compound with a molecular weight of 164.25 . It has a linear formula of C10H16N2 . The compound is used as a reactant in the preparation of (heterocyclyl)phenylindazolecarboxamides, which are tyrosine threonine kinase inhibitors and antitumor agents .

Physical and Chemical Properties Analysis

The predicted boiling point of 3-methyl-1-(pyridin-2-yl)butan-1-amine is 245.4±15.0 °C, and its predicted density is 0.967±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride involves the reaction of 3-methyl-1-butanamine with pyridine-2-carboxaldehyde followed by reduction and salt formation.", "Starting Materials": [ "3-methyl-1-butanamine", "pyridine-2-carboxaldehyde", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-methyl-1-butanamine with pyridine-2-carboxaldehyde in ethanol to form 3-methyl-1-(pyridin-2-yl)butan-1-imine.", "Step 2: Reduce the imine using sodium borohydride in ethanol to form 3-methyl-1-(pyridin-2-yl)butan-1-amine.", "Step 3: Form the dihydrochloride salt of the amine by reacting with hydrochloric acid in ethanol." ] } | |

Numéro CAS |

1228880-12-3 |

Formule moléculaire |

C10H18Cl2N2 |

Poids moléculaire |

237.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.